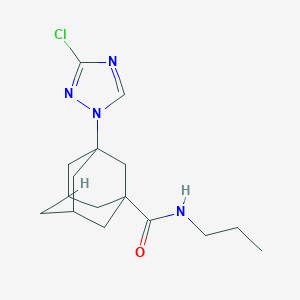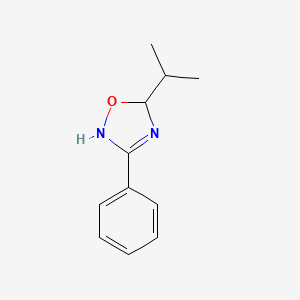![molecular formula C20H35N5O3S B10895910 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]piperidine-3-carboxamide](/img/structure/B10895910.png)
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The sulfonyl group is then introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions. The final step involves the coupling of the sulfonylated pyrazole with the piperidinecarboxamide moiety, which can be achieved through amide bond formation reactions using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]-3-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-AMINE: A related compound with a similar pyrazole structure but different functional groups.
3-(5-DIFLUOROMETHOXY-1-METHYL-3-TRIFLUOROMETHYL-1H-PYRAZOL-4-YL)METHYLTHIO-4,5-DIHYDRO-5,5-DIMETHYL-1,2-ISOXAZOLE: Another compound featuring a pyrazole ring with different substituents.
Uniqueness
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]-3-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H35N5O3S |
|---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C20H35N5O3S/c1-15-7-10-24(11-8-15)13-16(2)22-20(26)18-6-5-9-25(14-18)29(27,28)19-12-21-23(4)17(19)3/h12,15-16,18H,5-11,13-14H2,1-4H3,(H,22,26) |
InChI Key |
LGWUUUPUHWVZJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC(C)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(N(N=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide](/img/structure/B10895833.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide](/img/structure/B10895841.png)
![ethyl 3-(difluoromethyl)-6-(trifluoromethyl)-5H-pyrazolo[5,1-c][1,2,4]triazole-7-carboxylate](/img/structure/B10895854.png)

![N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10895865.png)
![Methyl 6-(2-methylbutan-2-yl)-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10895873.png)
![Methyl 2-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10895874.png)
![N-(3-chlorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10895880.png)
![ethyl 9-methyl-2-[(4-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10895889.png)
![2-(5-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B10895896.png)
![(5E)-5-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10895897.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide](/img/structure/B10895917.png)
![N-(3-{[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)-4-nitrobenzamide](/img/structure/B10895921.png)

